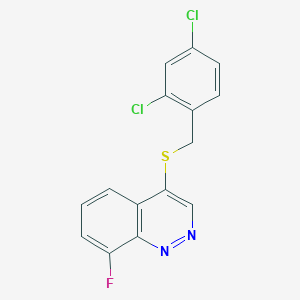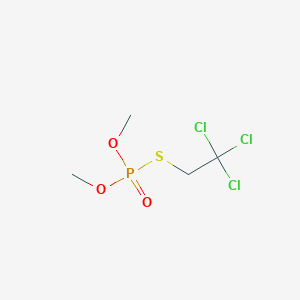
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate, commonly known as Dicrotophos, is an organophosphate insecticide that is widely used in agriculture to control pests. It is a colorless, odorless, and highly toxic liquid that can cause severe health problems if ingested or inhaled. Despite its toxic nature, Dicrotophos is still used extensively in many countries due to its effectiveness in controlling pests.
Mecanismo De Acción
Dicrotophos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other animals. This leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death.
Biochemical and Physiological Effects
Dicrotophos can have a range of biochemical and physiological effects on both target and non-target organisms. In insects, it can cause muscle tremors, paralysis, and death. In mammals, it can cause respiratory distress, seizures, and even death in severe cases. It can also have long-term effects on the nervous system, leading to chronic health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicrotophos is commonly used in laboratory experiments to study the effects of organophosphate insecticides on various organisms. Its advantages include its high potency and effectiveness in controlling pests, as well as its ability to be easily synthesized and purified. However, its limitations include its high toxicity and potential for long-term effects on the environment and non-target organisms.
Direcciones Futuras
There are several future directions for research on Dicrotophos and other organophosphate insecticides. These include developing more environmentally friendly alternatives to Dicrotophos, studying the long-term effects of exposure to these chemicals on human health, and developing new methods for controlling pests that do not rely on toxic chemicals. Additionally, research is needed to better understand the mechanisms of action of these chemicals and their effects on non-target organisms.
Métodos De Síntesis
Dicrotophos can be synthesized by reacting O,O-dimethyl phosphorodithioate with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of Dicrotophos, which can then be purified and used as an insecticide.
Aplicaciones Científicas De Investigación
Dicrotophos has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. However, it is also highly toxic to non-target organisms such as bees, birds, and fish, and can have long-lasting effects on the environment.
Propiedades
Número CAS |
1886-01-7 |
|---|---|
Fórmula molecular |
C4H8Cl3O3PS |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-dimethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C4H8Cl3O3PS/c1-9-11(8,10-2)12-3-4(5,6)7/h3H2,1-2H3 |
Clave InChI |
GNKLHIRYOZCFMO-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
SMILES canónico |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
Otros números CAS |
1886-01-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



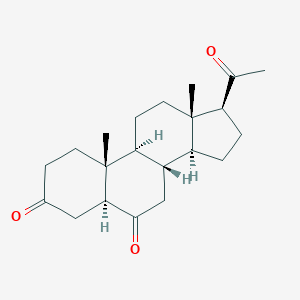
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
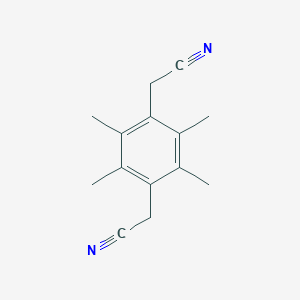
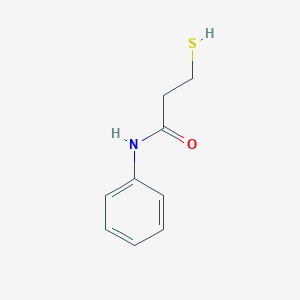

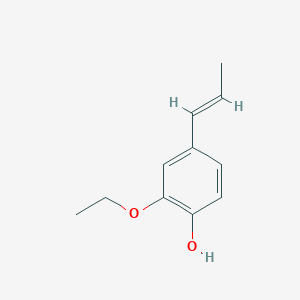


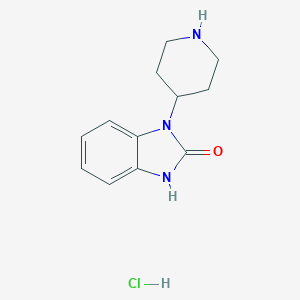

![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)

